molecular formula C37H34FN3O7 B13814993 N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide

N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide

Cat. No.: B13814993
M. Wt: 651.7 g/mol
InChI Key: RAIBEZUVTIPFOJ-AYOUFAOSSA-N
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Description

N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a benzamide group, a pyrimidinyl group, and a fluorinated arabinofuranosyl moiety. It is primarily used in the synthesis of DNA and RNA sequences and has significant applications in various fields of scientific research.

Preparation Methods

The synthesis of N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide involves several stepsThe reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMT) and benzoyl groups, and reagents like phosphoramidites and cyanoethyl groups .

Industrial production methods for this compound involve large-scale synthesis using automated DNA synthesizers. These methods ensure high yield and purity of the final product, which is essential for its use in scientific research and industrial applications .

Chemical Reactions Analysis

N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide involves its incorporation into DNA or RNA sequences. This incorporation can disrupt the normal replication and transcription processes, leading to the inhibition of viral or cancerous cell growth. The molecular targets of this compound include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material .

Comparison with Similar Compounds

N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide is unique due to its fluorinated arabinofuranosyl moiety, which enhances its stability and resistance to enzymatic degradation. Similar compounds include:

These comparisons highlight the unique properties of this compound, which make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C37H34FN3O7

Molecular Weight

651.7 g/mol

IUPAC Name

N-[1-[(3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35?/m1/s1

InChI Key

RAIBEZUVTIPFOJ-AYOUFAOSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H](C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O

Origin of Product

United States

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